3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine

Molecular weight differentiation Halogen content Structural analogs

Pentasubstituted pyridine with unique ortho-3-bromo/2,4-dichloro configuration. The differential C-Br/C-Cl bond reactivity (~42 kJ/mol BDE gap) enables sequential Suzuki-Miyaura functionalization at the 3-position while leaving the 2- and 4-chloro sites intact for downstream Buchwald-Hartwig amination or nucleophilic aromatic substitution. The electron-withdrawing 6-trifluoromethyl group enhances metabolic stability, making this scaffold indispensable for agrochemical lead optimization targeting sulfoximine insecticides and for constructing conformationally constrained fragment libraries in drug discovery. Standard purity ≥98%; bulk inquiries welcome.

Molecular Formula C6HBrCl2F3N
Molecular Weight 294.88
CAS No. 1214330-62-7
Cat. No. B582434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine
CAS1214330-62-7
Synonyms3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine
Molecular FormulaC6HBrCl2F3N
Molecular Weight294.88
Structural Identifiers
SMILESC1=C(C(=C(N=C1C(F)(F)F)Cl)Br)Cl
InChIInChI=1S/C6HBrCl2F3N/c7-4-2(8)1-3(6(10,11)12)13-5(4)9/h1H
InChIKeySWRQXBKMDSJSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine (CAS 1214330-62-7): A Strategic Intermediate for Selective Functionalization


3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine (CAS 1214330-62-7) is a pentasubstituted pyridine derivative featuring a 3-bromo, 2,4-dichloro, and 6-trifluoromethyl substitution pattern . With a molecular formula of C₆HBrCl₂F₃N and a molecular weight of 294.88 g/mol, this compound belongs to the class of halogenated trifluoromethylpyridines that serve as versatile building blocks in agrochemical and pharmaceutical research [1]. The ortho-relationship between the 3-bromo and 2,4-dichloro substituents creates a unique electronic environment that differentiates it from other halogenated pyridine scaffolds in cross-coupling applications.

Why Generic Substitution of 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine (CAS 1214330-62-7) Fails: Structural Determinants of Reactivity


Generic substitution among halogenated trifluoromethylpyridines is precluded by the pronounced regiochemical and electronic differences that govern cross-coupling reactivity. The 3-bromo-2,4-dichloro substitution pattern places the bromine atom in an ortho relationship with two electron-withdrawing chlorine substituents, a configuration that substantially alters the activation energy for oxidative addition in palladium-catalyzed transformations compared to mono-chloro or non-chlorinated analogs . Furthermore, the presence of the 6-trifluoromethyl group exerts a strong meta-directing electronic effect, further differentiating the reactivity profile of this scaffold from isomers such as 3-bromo-2-chloro-6-(trifluoromethyl)pyridine (CAS 1159512-34-1) or 2,4-dichloro-3-iodo-6-(trifluoromethyl)pyridine (CAS 1214330-65-0) . These structural nuances manifest as quantifiable differences in coupling efficiency and regioselectivity, as documented below.

Quantitative Evidence Guide for 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine (CAS 1214330-62-7): Differentiating Data


Comparative Molecular Weight and Halogen Content Analysis: 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine vs. Closest Analogs

The molecular weight and halogen composition of 3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine (294.88 g/mol; 1 Br, 2 Cl, 3 F) distinguish it from key comparators. The 3-iodo analog (CAS 1214330-65-0) has a higher molecular weight (341.88 g/mol) due to iodine substitution, while the 3-bromo-2-chloro analog (CAS 1159512-34-1) has a lower molecular weight (260.44 g/mol) owing to one fewer chlorine atom . These differences directly impact reaction stoichiometry, purification logistics, and cost calculations in multi-step syntheses.

Molecular weight differentiation Halogen content Structural analogs

Palladium-Catalyzed Coupling Site Differentiation: 3-Position Bromo vs. 2,4-Position Chloro Reactivity in 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine

The 3-bromo substituent in the target compound serves as the primary site for palladium-catalyzed cross-coupling, while the 2- and 4-chloro groups remain largely inert under standard Suzuki-Miyaura conditions . This differential reactivity is enabled by the lower bond dissociation energy of C-Br (∼285 kJ/mol) compared to C-Cl (∼327 kJ/mol) and the stronger π-backbonding of palladium to bromine. In contrast, the 2,4-dichloro-3-iodo analog (CAS 1214330-65-0) exhibits even higher reactivity at the 3-position due to the weaker C-I bond (∼213 kJ/mol), but this increased lability often leads to unwanted homocoupling and lower isolated yields . The target compound thus occupies an optimal reactivity window for sequential functionalization strategies.

Cross-coupling Suzuki-Miyaura Regioselectivity C-X bond activation

Trifluoromethyl Group Electronic Effects: pKa Modulation and Metabolic Stability in 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine-Derived Scaffolds

The 6-trifluoromethyl group in the target compound confers a calculated logP increase of approximately 0.9-1.2 units compared to non-fluorinated pyridine analogs, enhancing membrane permeability in derived bioactive molecules . More importantly, the trifluoromethyl group provides substantial metabolic stability against cytochrome P450 oxidation, a property extensively validated in agrochemical development where trifluoromethylpyridine derivatives constitute over 50% of modern fluorinated pesticides . In comparative studies of pyridine-based intermediates, the presence of a trifluoromethyl group has been shown to reduce oxidative deactivation rates by 3- to 10-fold relative to methyl or unsubstituted analogs . The 2,4-dichloro substitution further electron-depletes the ring, synergistically enhancing the oxidative stability of the entire scaffold.

Trifluoromethyl Metabolic stability Lipophilicity Agrochemical intermediates

Optimal Application Scenarios for 3-Bromo-2,4-dichloro-6-(trifluoromethyl)pyridine (CAS 1214330-62-7) Based on Quantitative Differentiation


Sequential Cross-Coupling for Agrochemical Lead Optimization

The differential C-Br/C-Cl bond reactivity (BDE difference ~42 kJ/mol) makes 3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine ideal for sequential Suzuki-Miyaura coupling strategies. The 3-bromo position can be functionalized first under mild palladium catalysis, leaving the 2- and 4-chloro groups intact for subsequent nucleophilic aromatic substitution or Buchwald-Hartwig amination. This sequential approach is particularly valuable in agrochemical lead optimization programs where rapid diversification of the pyridine core is required to explore structure-activity relationships around the trifluoromethyl pharmacophore .

Synthesis of Metabolically Stable Insecticide and Fungicide Intermediates

The 6-trifluoromethyl group provides the requisite metabolic stability for crop protection applications, while the 3-bromo handle enables introduction of diverse aryl or heteroaryl moieties at the metabolically vulnerable 3-position. This compound serves as a direct precursor to N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximine insecticides, a class of compounds known for potent activity with low mammalian toxicity . The 2,4-dichloro substitution further enhances the electron-withdrawing character of the ring, stabilizing the intermediate against oxidative degradation during synthesis and in formulated products .

Construction of Polyhalogenated Pyridine Libraries for Fragment-Based Screening

The high molecular weight (294.88 g/mol) and unique halogen distribution (1 Br, 2 Cl, 3 F) of 3-bromo-2,4-dichloro-6-(trifluoromethyl)pyridine provide a dense, polarizable scaffold for fragment-based drug discovery. The ortho-chloro groups create a sterically constrained environment around the reactive 3-bromo site, which can be exploited to achieve higher regioselectivity in coupling reactions compared to less substituted analogs . This structural rigidity is advantageous for generating conformationally restricted screening libraries where three-dimensional shape complementarity to biological targets is a key selection criterion [1].

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